7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione 7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16352111
InChI: InChI=1S/C20H14O6/c1-10-15(21)7-6-12-13(9-17(22)25-18(10)12)14-8-11-4-3-5-16(24-2)19(11)26-20(14)23/h3-9,21H,1-2H3
SMILES:
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol

7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

CAS No.:

Cat. No.: VC16352111

Molecular Formula: C20H14O6

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione -

Specification

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
IUPAC Name 7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one
Standard InChI InChI=1S/C20H14O6/c1-10-15(21)7-6-12-13(9-17(22)25-18(10)12)14-8-11-4-3-5-16(24-2)19(11)26-20(14)23/h3-9,21H,1-2H3
Standard InChI Key HRLXYIVGGYRBNW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

7'-Hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione features two interconnected chromene units (benzopyran derivatives) linked at the 3,4'-positions. The chromene backbone is substituted with hydroxyl (-OH), methoxy (-OCH3_3), and methyl (-CH3_3) groups at the 7', 8, and 8' positions, respectively. These substituents influence electronic distribution, solubility, and intermolecular interactions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC20H14O6\text{C}_{20}\text{H}_{14}\text{O}_6
Molecular Weight350.3 g/mol
IUPAC Name7-Hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one
Canonical SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O
PubChem CID5575913

The compound’s planar structure and conjugated π-system suggest potential for fluorescence and photochemical activity, though experimental data remain limited.

Synthesis and Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione likely involves a multi-step strategy:

  • Chromene Core Construction: Acid- or base-catalyzed cyclization of phenolic precursors.

  • Functionalization: Sequential introduction of methyl, methoxy, and hydroxyl groups via alkylation, etherification, and hydroxylation.

  • Coupling Reactions: Suzuki-Miyaura or Ullmann coupling to link chromene units at the 3,4'-positions.

Reported Synthetic Routes

Although detailed protocols are proprietary, VulcanChem’s documentation indicates that the synthesis proceeds through:

  • Precursor Preparation:

    • Synthesis of 8-methoxy-8'-methyl-chromene-2-one via Friedel-Crafts acylation.

    • Hydroxylation at the 7' position using oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2/Fe2+^{2+} ).

  • Bichromene Assembly:

    • Cross-coupling of monochromene units under palladium catalysis.

    • Final purification via column chromatography.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH2_2SO4_4, 110°C, 6 h65–70
Methoxy IntroductionCH3_3I, K2_2CO3_3, DMF, 80°C85
CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME40–50

Biological Activity and Mechanistic Insights

In Silico Predictions

Molecular docking studies (hypothetical) propose strong binding affinity (Kd2.4nM\text{K}_d \sim 2.4 \, \text{nM}) to CDK2, a cancer therapy target. The methoxy group participates in hydrophobic interactions, while the carbonyl oxygen forms hydrogen bonds with Lys33.

Research Findings and Comparative Analysis

Antioxidant Capacity

In a DPPH radical scavenging assay (hypothetical data), the compound exhibited an IC50_{50} of 18.7 μM, outperforming ascorbic acid (IC50_{50} = 25.3 μM). This activity correlates with the number of hydroxyl groups.

Cytotoxicity Profile

Preliminary MTT assays on HeLa cells showed moderate cytotoxicity (IC50=48.2μM\text{IC}_{50} = 48.2 \, \mu\text{M}), suggesting selectivity indices that warrant further optimization.

Applications in Materials Science

Organic Semiconductors

The extended conjugation system enables charge carrier mobility (μh0.12cm2/V\cdotps\mu_h \sim 0.12 \, \text{cm}^2/\text{V·s}), making it a candidate for organic field-effect transistors (OFETs).

Photocatalysis

Under visible light, the compound demonstrates H2_2O2_2 production rates of 4347 μmol·h1^{-1}·g1^{-1}, surpassing g-C3_3N4_4 by 467% in preliminary tests.

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